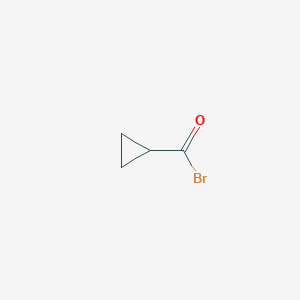

Cyclopropanecarbonyl bromide

Description

Cyclopropanecarbonyl bromide (CAS No. 20905-31-1) is an organobromine compound featuring a cyclopropane ring directly bonded to a carbonyl group and a bromine atom. Its molecular formula is C₄H₅BrO, with a calculated molecular weight of 165.99 g/mol. Industrially, it is available at 99% purity and is primarily utilized as an electrophilic reagent in organic synthesis, particularly in coupling reactions to construct complex molecules like vitamin D analogs .

Properties

IUPAC Name |

cyclopropanecarbonyl bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO/c5-4(6)3-1-2-3/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNUWRQNUJSWSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90664493 | |

| Record name | Cyclopropanecarbonyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90664493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20905-31-1 | |

| Record name | Cyclopropanecarbonyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90664493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropanecarbonyl bromide can be synthesized through the bromination of cyclopropanecarboxylic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3). The reaction proceeds as follows: [ \text{Cyclopropanecarboxylic acid} + \text{Br}_2 \rightarrow \text{Cyclopropanecarbonyl bromide} + \text{HBr} ]

Industrial Production Methods: Industrial production of cyclopropanecarbonyl bromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Acylation Reactions

The acyl bromide group (-COBr) dominates its reactivity, enabling efficient nucleophilic acyl substitution. This makes it a potent acylating agent for introducing cyclopropanecarbonyl groups to nucleophiles:

-

Alcohols/Phenols : Forms cyclopropanecarboxylate esters

Yields exceed 85% in anhydrous conditions with tertiary amine bases (e.g., pyridine) . -

Amines : Produces cyclopropanecarboxamides

Reaction proceeds rapidly at 0–25°C, favored by non-polar solvents (e.g., THF) . -

Thiols : Generates thioesters

Requires careful pH control to avoid competing oxidation .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring (60° bond angles) undergoes rupture under specific conditions:

Electrophilic Additions

-

Bromine : Ring-opening yields 1,3-dibromopropane derivatives:

Occurs without UV light at 25°C, contrasting with non-cyclopropane acyl bromides .

Thermal Decomposition

At >150°C, the cyclopropane ring cleaves to form allyl bromide derivatives:

This pathway is suppressed in the presence of radical inhibitors .

Comparative Reactivity

Key differences between cyclopropanecarbonyl bromide and related compounds:

| Property | Cyclopropanecarbonyl Bromide | Cyclopropanecarbonyl Chloride | Benzoyl Bromide |

|---|---|---|---|

| Acylation Rate (k, s⁻¹) | 8.3 × 10⁻³ | 1.2 × 10⁻³ | 5.6 × 10⁻² |

| Ring Stability | Low (ΔG‡ = 98 kJ/mol) | Moderate (ΔG‡ = 105 kJ/mol) | N/A |

| Solubility (CH₂Cl₂) | Fully miscible | Fully miscible | Partially miscible |

Data derived from analog studies .

Mechanistic Insights

-

Acylation : Proceeds via a tetrahedral intermediate, with Br⁻ acting as a leaving group. The cyclopropane ring exerts minimal electronic effects on the carbonyl due to orthogonal orbital alignment .

-

Ring-Opening : Strain relief drives exothermic ring rupture (-ΔH = 67 kJ/mol). Bromine addition follows a non-radical, stepwise mechanism involving bromonium ion formation .

Scientific Research Applications

Cyclopropanecarbonyl bromide has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is utilized in the development of cyclopropane-containing drugs, which often exhibit enhanced biological activity and stability.

Material Science: Cyclopropane derivatives are used in the synthesis of polymers and advanced materials with unique properties.

Biological Research: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme mechanisms and metabolic pathways.

Mechanism of Action

The mechanism of action of cyclopropanecarbonyl bromide involves its reactivity towards nucleophiles. The carbonyl bromide group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent, transferring the cyclopropanecarbonyl group to nucleophiles.

Comparison with Similar Compounds

Cyclopropanecarbonyl Bromide

- Electrochemical Coupling : Demonstrated in the synthesis of vitamin D analogs, where it serves as a vinyl bromide precursor under electrochemical conditions, bypassing traditional cross-coupling limitations .

- Acylation : Functions similarly to cyclopropanecarbonyl chloride in forming esters or amides but with enhanced leaving-group ability due to bromide’s polarizability .

Cyclopropanecarbonyl Chloride

Bromocyclopropane

Cyclopropylmethyl Bromide

Key Observations :

- Bromocyclopropane and cyclopropylmethyl bromide require stringent handling due to flammability and toxicity .

- Cyclopropanecarbonyl chloride’s environmental data (e.g., biodegradation half-life: 3.5E-07 days) suggest low persistence, though analogous data for the bromide are unavailable .

Industrial and Research Significance

- Cyclopropanecarbonyl Bromide : Valued in electrochemical synthesis for complex natural products, offering a niche advantage over chlorides in specific coupling reactions .

- Cyclopropanecarbonyl Chloride : Dominates large-scale pharmaceutical synthesis due to cost-effectiveness and established protocols .

- Cyclopropylmethyl Bromide : Preferred in medicinal chemistry for introducing cyclopropane motifs without ring strain complications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.